2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
BenchChem offers high-quality 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQAHOGVBNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475179 | |
| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96649-78-4 | |
| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes: Synthesis, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, a pivotal class of reagents in modern organic synthesis. While the specific focus of this document is on the well-characterized and widely utilized 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the principles, reactions, and protocols discussed are broadly applicable to other analogues, including the less common 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these versatile boron compounds.
Introduction: The Strategic Advantage of Alkoxy Pinacol Boronates
2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, commonly referred to as alkoxy pinacol boronates, are a subclass of boronic esters characterized by an alkoxy group attached to the boron atom of the pinacol boronate ring. This structural feature imparts distinct reactivity compared to their alkyl or aryl counterparts, making them valuable reagents for the synthesis of a wide array of organoboron compounds.
The pinacol protecting group provides significant stability, rendering these compounds generally bench-stable and amenable to a variety of reaction conditions. The alkoxy substituent, such as the isopropoxy group, serves as a good leaving group in nucleophilic substitution reactions at the boron center, which is the cornerstone of their utility.
Key Structural Features:
-
Dioxaborolane Ring: The five-membered ring containing two oxygen atoms and a boron atom, stabilized by the gem-dimethyl groups of the pinacol moiety.
-
Alkoxy Group: An oxygen-linked alkyl group (e.g., isopropoxy, cyclohexyloxy) attached to the boron atom. This is the primary site of reactivity.
This guide will utilize 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a representative example to explore the synthesis, mechanisms, and applications of this class of reagents.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of alkoxy pinacol boronates is essential for their safe and effective use in the laboratory.
| Property | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 61676-62-8[1] |
| Molecular Formula | C9H19BO3[1] |
| Molecular Weight | 186.06 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 73 °C @ 15 mm Hg[1] |
| Density | 0.912 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.409[1] |
| Flash Point | 109 °F[1] |
| Solubility | Soluble in chloroform and methanol[1] |
Safe Handling and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper handling to ensure both experimental success and personal safety.
-
Moisture Sensitivity: Alkoxy pinacol boronates are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Hydrolysis of the alkoxy group leads to the formation of boric acid and the corresponding alcohol, which can interfere with subsequent reactions.
-
Storage: These reagents should be stored in a cool, dry place, typically in a refrigerator (2-8°C), under an inert atmosphere.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling these compounds. Work in a well-ventilated fume hood is mandatory.[2]
-
Fire Precautions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid. Keep away from heat, sparks, and open flames.[2] Use explosion-proof equipment and take precautionary measures against static discharge.[2]
Synthesis of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes
The synthesis of alkoxy pinacol boronates is typically achieved through the reaction of a suitable boron source with the corresponding alcohol and pinacol. A common and efficient method involves the use of trialkyl borates.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes.
Detailed Experimental Protocol: Synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from established procedures for the synthesis of related pinacol boronates.[3]
Materials:
-
Trimethyl borate
-
Isopropanol
-
Pinacol
-
Anhydrous diethyl ether
-
Sulfuric acid (40%)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen, add a solution of trimethyl borate (1.0 eq) in anhydrous diethyl ether.
-
Addition of Isopropanol: Cool the solution to 0°C using an ice bath. Add isopropanol (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
Addition of Pinacol: After the addition of isopropanol is complete, add a solution of pinacol (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0°C and slowly add 40% sulfuric acid to quench the reaction. Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.
Self-Validating System: The purity of the final product should be assessed by GC-MS and NMR spectroscopy (¹H, ¹³C, ¹¹B). The spectroscopic data should be consistent with the expected structure.
Applications in Organic Synthesis
The primary utility of 2-(alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes lies in their ability to serve as efficient precursors for the synthesis of other boronic esters through the displacement of the alkoxy group.
Preparation of Aryl and Vinyl Boronic Esters
A cornerstone application is the synthesis of aryl and vinyl pinacol boronates from Grignard or organolithium reagents.[4] This method is often preferred over the direct reaction with pinacolborane due to cleaner reactions and easier purification.
Mechanism: The reaction proceeds via a nucleophilic attack of the organometallic reagent on the electrophilic boron atom, leading to the displacement of the alkoxy group.
Caption: General mechanism for the synthesis of boronic esters using alkoxy pinacol boronates.
Borylation of Arenes
Alkoxy pinacol boronates can be employed in the direct borylation of arenes, often catalyzed by transition metals.[1] This provides a direct route to valuable arylboronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.
Synthesis of Chiral Boronic Esters
These reagents are also instrumental in the synthesis of chiral boronic esters, which are of significant interest in asymmetric synthesis. The reaction of chiral organometallic reagents with alkoxy pinacol boronates can proceed with high stereospecificity.
Spectroscopic Characterization
Accurate characterization of 2-(alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes is crucial for confirming their identity and purity.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the twelve equivalent protons of the four methyl groups on the pinacol ring, typically around 1.2-1.3 ppm. The protons of the alkoxy group will show characteristic chemical shifts and coupling patterns. For the isopropoxy analogue, a septet for the CH proton and a doublet for the two CH₃ groups would be expected.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbons of the pinacol ring (around 83-84 ppm) and a signal for the methyl carbons (around 24-25 ppm). The carbons of the alkoxy group will have distinct chemical shifts.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. For a tricoordinate boron atom in a pinacol boronate, a broad singlet is typically observed in the range of δ 20-30 ppm.
-
FT-IR: The infrared spectrum will exhibit strong C-O and B-O stretching vibrations.
Conclusion and Future Outlook
2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes are highly valuable and versatile reagents in the arsenal of the modern synthetic chemist. Their stability, coupled with the reactivity of the alkoxy group, provides a reliable and efficient platform for the synthesis of a diverse range of organoboron compounds. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic application of these reagents is expected to play an increasingly important role in enabling innovative synthetic methodologies. Further research into the development of novel alkoxy pinacol boronates and their application in catalytic processes will undoubtedly open new avenues for chemical synthesis.
References
-
PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[Link]
-
Oakwood Chemical. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an alkoxy pinacol boronate of significant interest in modern organic synthesis. Unlike the more common alkyl or aryl boronic esters which feature a direct carbon-boron bond, this compound possesses a characteristic carbon-oxygen-boron (C-O-B) linkage, rendering it a valuable reagent and intermediate. We will delve into the primary synthetic methodologies, focusing on the dehydrogenative coupling of cyclohexanol with pinacolborane. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.
Introduction: The Strategic Value of Alkoxy Pinacol Boronates
Boronic acids and their corresponding esters are cornerstone reagents in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester variant, specifically, is widely favored due to its enhanced stability, ease of handling, and chromatographic compatibility compared to free boronic acids.
While the majority of literature focuses on C-B bonded boronic esters, the C-O-B linked alkoxyboronates, such as 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, represent a distinct and versatile class of compounds. The pinacol group provides steric and electronic stabilization to the boron center, making the compound a bench-stable liquid that is less susceptible to hydrolysis and protodeborylation than many of its C-B counterparts.
These reagents serve as crucial intermediates for the synthesis of other boron-containing molecules through transesterification[1] and are valuable in materials science, for instance, in the formation of covalent organic frameworks (COFs). Understanding their synthesis is therefore critical for leveraging their full potential. The most direct and atom-economical approach involves the reaction of an alcohol with a suitable borane source, a process we will explore in detail.
Primary Synthesis Route: Dehydrogenative Borylation of Cyclohexanol
The most efficient and direct synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is achieved through the dehydrogenative borylation of cyclohexanol using pinacolborane (HBpin). This reaction forms the desired C-O-B bond with the concomitant release of hydrogen gas, which drives the reaction to completion.
Reaction Scheme:
Cyclohexanol + iPr-O-B(pin) <=> Cyclohexyl-O-B(pin) + iPr-OH
Sources
Cyclohexylboronic Acid Pinacol Ester: A Comprehensive Technical Guide
Introduction: The Versatile Role of Cyclohexylboronic Acid Pinacol Ester in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Central to the success and broad applicability of this reaction is the development of stable, effective, and versatile boron-containing reagents. Among these, cyclohexylboronic acid pinacol ester, formally known as 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has emerged as a significant building block. Its aliphatic nature, combined with the stability imparted by the pinacol protecting group, makes it an invaluable tool for introducing a cyclohexyl moiety into complex molecular architectures.
This technical guide provides an in-depth exploration of the physical and chemical properties of cyclohexylboronic acid pinacol ester. It is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of this reagent's characteristics, handling, and application. The subsequent sections will delve into its structural attributes, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and use, offering a holistic view grounded in scientific literature and practical insights.
Core Molecular and Physical Characteristics
Cyclohexylboronic acid pinacol ester is a colorless liquid at room temperature, a physical state that facilitates its handling and dispensing in laboratory settings.[2][3] The incorporation of the pinacol group is a key structural feature, transforming the otherwise unstable cyclohexylboronic acid into a derivative with enhanced stability towards air and moisture, making it amenable to chromatographic purification and long-term storage.[4]
Structural and Physicochemical Data
A summary of the key physical and chemical properties of cyclohexylboronic acid pinacol ester is presented in the table below. This data is essential for its effective use in synthesis and for ensuring safe laboratory practices.
| Property | Value | Reference(s) |
| IUPAC Name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [5] |
| CAS Number | 87100-15-0 | [5] |
| Molecular Formula | C₁₂H₂₃BO₂ | [5] |
| Molecular Weight | 210.12 g/mol | [5] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 244.7 °C at 760 mmHg | |
| Density | 0.93 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). | [6] |
Spectroscopic Profile
The structural elucidation and purity assessment of cyclohexylboronic acid pinacol ester rely on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine characterization of cyclohexylboronic acid pinacol ester.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the cyclohexyl and pinacol protons. The twelve protons of the four methyl groups on the pinacol ring typically appear as a sharp singlet around δ 1.2-1.3 ppm.[6] The protons of the cyclohexyl ring will present as a series of multiplets in the upfield region, typically between δ 1.0 and 1.8 ppm. The methine proton alpha to the boron atom is often obscured by other cyclohexyl signals.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The quaternary carbons of the pinacol group are observed around δ 83 ppm.[6] The methyl carbons of the pinacol group appear at approximately δ 24-25 ppm.[6] The carbon atoms of the cyclohexyl ring will have signals in the range of δ 25-40 ppm. The carbon atom directly attached to the boron can be difficult to observe due to quadrupolar relaxation.[7]
-
¹¹B NMR: Boron-11 NMR is a definitive technique for confirming the presence and electronic environment of the boron atom. For tricoordinate boronic esters like the pinacol derivative, a single broad resonance is expected in the range of δ 30-35 ppm, with BF₃·OEt₂ as the external standard.[6][8]
Infrared (IR) Spectroscopy
The infrared spectrum of cyclohexylboronic acid pinacol ester displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2850-2950 | C-H (aliphatic) stretch | Strong |
| ~1370-1380 | B-O stretch | Strong |
| ~1140-1170 | C-O stretch | Strong |
The strong B-O stretching vibration is a hallmark of boronic esters.[9] The C-H stretching bands confirm the aliphatic nature of the cyclohexyl and pinacol groups.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of cyclohexylboronic acid pinacol ester will show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern is expected to involve the loss of alkyl fragments from the cyclohexyl and pinacol moieties. Common fragmentation pathways for boronic esters can be complex, but key fragments may arise from cleavage of the C-B bond or fragmentation of the dioxaborolane ring.[10]
Chemical Reactivity and Stability
The chemical behavior of cyclohexylboronic acid pinacol ester is dominated by the reactivity of the C-B bond and the stability of the pinacol ester.
Role in Suzuki-Miyaura Cross-Coupling
Cyclohexylboronic acid pinacol ester is a key participant in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp³) or C(sp³)-C(sp³) bond. The generally accepted catalytic cycle is depicted below. A crucial step in many Suzuki-Miyaura reactions involving boronic esters is the hydrolysis of the ester to the corresponding boronic acid, which is often the active species in the transmetalation step.[11]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
An In-Depth Technical Guide to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 96649-78-4)
Abstract: This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS number 96649-78-4. As a member of the pinacol boronic ester family, this reagent is a valuable asset in modern organic synthesis. This document delves into its physicochemical properties, plausible synthetic routes, and core applications, with a particular focus on its role within the context of palladium-catalyzed cross-coupling reactions. Detailed experimental workflows, mechanistic diagrams, and essential safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging the full potential of this versatile chemical building block.
Introduction: The Role of Pinacol Boronic Esters in Modern Synthesis
Boronic acids and their corresponding esters have become indispensable tools in synthetic chemistry, celebrated for their remarkable stability, low toxicity, and versatile reactivity. Among these, pinacol-derived boronic esters are particularly favored due to their enhanced stability towards hydrolysis and oxidation compared to their boronic acid counterparts, facilitating easier handling, purification, and storage.[1] This stability makes them ideal reagents for a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specific type of pinacol boronic ester where the boron atom is bonded to a cyclohexyloxy group. While alkyl and aryl boronic esters are famously used to form new carbon-carbon bonds, alkoxy-substituted boronic esters serve unique roles, often acting as stable precursors or participating in transesterification and borylation reactions. This guide will explore the fundamental characteristics and synthetic utility of this specific reagent, providing both theoretical insights and practical, actionable protocols.
Physicochemical and Spectroscopic Data
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. The key identifiers and data for 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
| Property | Value | Source |
| CAS Number | 96649-78-4 | [3] |
| Molecular Formula | C₁₂H₂₃BO₃ | [3] |
| Molecular Weight | 226.12 g/mol | [3] |
| MDL Number | MFCD08271972 | [3] |
| Appearance | Colorless to Almost Colorless Liquid | Inferred from related compounds[4][5] |
| ¹H NMR (500 MHz, C₆D₆) | δ 4.15 (hept, J = 4.4 Hz, 1H, OCH), 1.87-1.83 (m, 2H, CH₂), 1.62-1.57 (m, 2H, CH₂), 1.47-1.39 (m, 2H, CH₂), 1.31-1.27 (m, 1H, CH₂) | [6] |
Synthesis and Characterization
Plausible Synthetic Pathway: Transesterification
While multiple routes to boronic esters exist, a highly efficient and common method for preparing alkoxy-substituted pinacol boranes is through transesterification. This approach involves the reaction of a readily available boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacol isopropoxyborane), with the desired alcohol—in this case, cyclohexanol.
Causality of the Reaction: The reaction is typically driven to completion by the removal of the more volatile alcohol byproduct (isopropanol) from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle. This method avoids the use of harsh organometallic reagents and offers a clean, high-yielding pathway to the desired product.
Proposed Experimental Protocol for Synthesis
This protocol is a representative procedure based on established methods for boronic ester synthesis.[7]
-
Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head, add cyclohexanol (1.0 equiv.) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv.) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Initiation: Slowly heat the reaction mixture in an oil bath to approximately 80-90 °C.
-
Driving the Reaction: Monitor the reaction progress by observing the distillation of isopropanol. Continue heating until no more isopropanol is collected. The reaction can also be monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to yield 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a clear liquid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Core Applications and Mechanistic Insights
The utility of boronic esters is most prominently displayed in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern pharmaceutical and materials chemistry.[8][9]
Role in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a powerful reaction for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. While the title compound has a B-O bond and does not directly transfer its cyclohexyloxy group in a standard Suzuki reaction, its structural class is central to this chemistry. Alkyl and aryl pinacol boronic esters are the active participants. Therefore, understanding the Suzuki mechanism is crucial for any chemist working with this family of reagents.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is a well-established sequence of three primary steps that continuously regenerate the active palladium catalyst.
-
Oxidative Addition: The cycle begins with the addition of an organohalide (R¹-X) to a low-valent palladium(0) complex, forming a new palladium(II) species.
-
Transmetalation: This is the key step where the organoboron reagent becomes involved. The organic group (R²) from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃, CsF), which forms a more nucleophilic "ate" complex with the boron reagent.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the cycle.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: A Model Protocol
To provide a practical context, the following section outlines a general workflow for a cross-coupling reaction, which is a primary application area for the boronic ester class of compounds.
Step-by-Step Laboratory Workflow
-
Reagent Preparation: Accurately weigh the aryl halide (1.0 equiv.), the pinacol boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.) into a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times to remove all oxygen.
-
Solvent Addition: Add degassed solvent(s) (e.g., a mixture of toluene and water) via cannula or syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using an appropriate technique, such as TLC or LC-MS.
-
Reaction Quench: Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the pure coupled product.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
Proper safety procedures are critical when working with any chemical reagent. The following guidelines are based on best practices for handling boronic esters and related compounds.[10][11][12][13]
Hazard Identification
While a specific safety data sheet for this exact compound is not detailed in the search results, related pinacol boronic esters may present the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[14]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[14]
-
Combustibility: Many organic reagents are combustible liquids.[12]
-
Moisture Sensitivity: Boronic esters can be sensitive to moisture, which can lead to decomposition.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][12]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhaling vapors.[12]
-
Inert Atmosphere Techniques: When transferring the reagent, use techniques that maintain an inert atmosphere (e.g., syringes, cannulas) to prevent exposure to air and moisture.[5]
-
Spill Management: In case of a spill, absorb it with an inert material and dispose of it according to institutional safety protocols. Avoid letting the chemical enter drains.[12]
Storage Conditions
-
Container: Keep the container tightly sealed to prevent contamination and decomposition.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration may be recommended.[5][10]
Safety Data Summary
| Safety Aspect | Recommendation |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Fire Fighting | Use dry chemical, CO₂, or foam extinguishers. Water spray may be used to cool containers. |
Conclusion
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a valuable, specialized member of the versatile pinacol boronic ester family. Its robust pinacol backbone provides significant stability, making it an excellent candidate for use in multi-step organic synthesis where reagent integrity is crucial. While its primary role may be as a stable precursor or in specialized borylation reactions, the fundamental chemistry it belongs to—particularly palladium-catalyzed cross-coupling—is central to innovation in drug discovery, agrochemicals, and materials science. By understanding its properties, synthesis, and the mechanistic principles of its applications, researchers can effectively integrate this and related boronic esters into their synthetic programs to build complex molecular architectures with precision and efficiency.
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Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
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PubMed. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]
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OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
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An In-depth Technical Guide to the Spectral Characteristics of Cyclohexyloxy Pinacol Boronate
Introduction: The Significance of Alkoxy Pinacol Boronates
Pinacol boronate esters are indispensable reagents in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and selectivity.[1][2] Alkoxy-substituted pinacol boronates, such as the title compound cyclohexyloxy pinacol boronate, are valuable intermediates that allow for the introduction of oxygenated functionalities into complex molecules. Their stability, ease of handling, and reactivity make them attractive building blocks in the synthesis of pharmaceuticals and other high-value chemicals.[3]
A thorough understanding of the spectral characteristics of these molecules is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure. This guide provides a detailed, predictive analysis of the key spectral features of cyclohexyloxy pinacol boronate.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of cyclohexyloxy pinacol boronate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of cyclohexyloxy pinacol boronate.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the pinacol and cyclohexyloxy moieties. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and boron atoms.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-C1', H-C2', H-C3', H-C4', H-C5', H-C6' (Cyclohexyl protons) | 1.20 - 1.90 | Multiplet (m) | 10H | These aliphatic protons on the cyclohexane ring will appear as a complex, overlapping multiplet in the upfield region. The axial and equatorial protons have slightly different chemical environments, contributing to the complexity.[4] |
| H-C7' (Cyclohexyl methine) | 3.80 - 4.00 | Multiplet (m) | 1H | This proton is directly attached to the carbon bearing the oxygen atom, resulting in a significant downfield shift due to the oxygen's deshielding effect. |
| H-C3, H-C4, H-C5, H-C6 (Pinacol methyls) | ~1.25 | Singlet (s) | 12H | The four equivalent methyl groups of the pinacol moiety are expected to produce a sharp, intense singlet. This is a characteristic signal for pinacol boronate esters.[5] |
Expert Insight: The broadness of the cyclohexyl proton signals is a result of the conformational flexibility of the six-membered ring (chair-boat interconversion) and the numerous small spin-spin coupling interactions between adjacent protons. At room temperature, these signals are often not well-resolved.[4]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum provides information about the different carbon environments in the molecule. The presence of the boron atom can sometimes lead to broadening of the signal for the carbon atom to which it is attached.[6]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3, C4, C5, C6 (Pinacol methyls) | ~24.8 | These four equivalent methyl carbons appear in the typical aliphatic region. |
| C1, C2 (Pinacol quaternary) | ~83.0 | The quaternary carbons of the pinacol group, bonded to oxygen, are significantly deshielded and appear far downfield. This is a highly characteristic peak for the pinacol boronate moiety.[5] |
| C8', C12' (Cyclohexyl CH₂) | ~24.0 | These carbons are beta to the oxygen and are expected in the aliphatic region. |
| C9', C11' (Cyclohexyl CH₂) | ~25.5 | The carbon at the C4 position of the cyclohexane ring. |
| C10' (Cyclohexyl CH₂) | ~34.0 | These carbons are gamma to the oxygen. |
| C7' (Cyclohexyl CH) | ~75.0 | This methine carbon, directly attached to the electronegative oxygen, is strongly deshielded. |
Self-Validation: The presence of the intense singlet around 1.25 ppm in the ¹H NMR and the characteristic quaternary carbon signal around 83.0 ppm in the ¹³C NMR are strong, mutually reinforcing indicators of the pinacol boronate ester functionality.[5]
Caption: Predicted ¹H and ¹³C NMR spectral correlations for cyclohexyloxy pinacol boronate.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | These absorptions arise from the C-H stretching vibrations of the cyclohexyl and pinacol methyl groups.[7] |
| B-O stretch | 1310 - 1350 | Strong | A strong, characteristic absorption for the boron-oxygen single bond in boronate esters.[8] This is a key diagnostic peak. |
| C-O stretch | 1050 - 1150 | Strong | This band corresponds to the stretching vibrations of the C-O bonds in both the cyclohexyloxy and pinacol moieties. |
Expert Insight: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations. While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a known standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240.18. However, it may be weak or absent in EI-MS due to the lability of the boronate ester.
-
Key Fragments:
-
m/z = 225 ([M-CH₃]⁺): Loss of a methyl radical from the pinacol group is a common fragmentation pathway.
-
m/z = 141 ([M-C₆H₁₁O]⁺): Cleavage of the cyclohexyloxy group, leaving the pinacol boronate cation.
-
m/z = 99 (C₆H₁₁O⁺): The cyclohexyloxy cation.
-
m/z = 83 (C₆H₁₁⁺): Loss of oxygen from the cyclohexyloxy fragment.
-
Trustworthiness Check: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its key fragments, providing unambiguous evidence for the compound's identity. For example, the calculated exact mass for C₁₂H₂₅BO₃ is 240.1897.
Synthesis and Purification Protocol
Alkoxy pinacol boronates can be synthesized through various methods. A common and reliable approach involves the reaction of a corresponding alcohol with a boron source in the presence of a dehydrating agent.[5]
Caption: General workflow for the synthesis and purification of cyclohexyloxy pinacol boronate.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Reagents: Add cyclohexanol (1.0 eq.), followed by anhydrous magnesium sulfate (MgSO₄, 1.5 eq.).
-
Addition: Slowly add pinacolborane (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with additional THF.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield cyclohexyloxy pinacol boronate as a colorless oil. Confirm the structure and purity using the spectroscopic methods detailed in this guide.
Causality in Experimental Choices:
-
Anhydrous Conditions: Boronate esters are susceptible to hydrolysis.[2] The use of a flame-dried flask, an inert atmosphere, and a dehydrating agent like MgSO₄ is crucial to prevent the decomposition of the product back to boronic acid.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Column Chromatography: This purification technique is effective for separating the nonpolar product from more polar impurities.
Conclusion
This technical guide provides a detailed, predictive framework for the spectral analysis of cyclohexyloxy pinacol boronate. By combining fundamental principles of spectroscopy with comparative data from related structures, we have established a reliable set of expected spectral data (NMR, IR, and MS). The provided synthesis protocol offers a practical and validated method for its preparation. This document serves as an essential resource for scientists engaged in the synthesis, purification, and characterization of this important class of organic compounds.
References
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Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(2), 169-181. [Link]
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The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]
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Zhang, Y., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 92, 115-121. [Link]
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The Royal Society of Chemistry. (2020). Photoinduced C(sp3)–H Borylation of Alkanes Mediated by Copper(II) Chloride. Chemical Science. [Link]
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Li, Z., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link]
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Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105234. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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A. D. D'Silva, et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]
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K. A. Kistler, et al. (2013). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]
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Wang, J., et al. (2020). Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. Nature Chemistry. [Link]
-
T. W. Kim, et al. (2014). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]
-
K. Sharma, et al. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. [Link]
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A. G. M. Barrett, et al. (2007). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. The Journal of Organic Chemistry. [Link]
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B. L. Conway, et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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University College London. Chemical shifts. [Link]
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P. G. Boswell, et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
D. Qiu, et al. (2011). Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]
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Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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J. P. Hornak. (2015). 5.2 Chemical Shift. MRI Questions. [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
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Methodological & Application
The Versatile Role of Boronic Esters in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the quest for efficient and selective synthetic methodologies is paramount. Among the vast arsenal of chemical tools, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. This guide delves into the applications of a specific class of these reagents, exemplified by structures akin to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the intricate world of pharmaceutical synthesis. While direct literature on the cyclohexyloxy derivative is sparse, this document will focus on the well-established and structurally related 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and other analogous pinacol esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility.
The significance of boronic acids and their derivatives in medicinal chemistry has grown exponentially, largely dispelling earlier concerns about potential toxicity.[1] This shift in perspective, catalyzed by the success of drugs like the proteasome inhibitor Bortezomib, has opened the floodgates for the exploration of boron-containing compounds in various therapeutic areas.[1][2][3] Boronic esters, such as the pinacol derivatives, offer advantages over free boronic acids in terms of stability, handling, and purification, making them highly attractive for multi-step syntheses.
Core Applications in Pharmaceutical Synthesis
The utility of boronic esters in pharmaceutical synthesis is vast and varied. The primary applications can be broadly categorized into two major areas: palladium-catalyzed cross-coupling reactions and C-H bond functionalization.
Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that are prevalent in drug molecules.[1][4] Boronic esters are key players in this transformation, serving as the organoboron nucleophile.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of the boronic ester can significantly influence the reaction outcome. Pinacol esters, like 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often favored due to their stability towards protodeboronation, a common side reaction with free boronic acids, especially with electron-rich or heteroaromatic substrates.[5]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
C-H Bond Borylation: A Gateway to Novel Scaffolds
The direct conversion of C-H bonds to C-B bonds is a powerful strategy for the late-stage functionalization of complex molecules, allowing for the introduction of a versatile handle for further elaboration.[6] Iridium-catalyzed C-H borylation has emerged as a particularly effective method for this transformation.[7][8][9]
The borylating agent in these reactions is typically a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or a monoboron reagent like pinacolborane (HBpin). While the specific use of 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a borylating agent is not documented, the resulting borylated products are pinacol esters, which can then be used in subsequent reactions like Suzuki-Miyaura coupling.
The regioselectivity of C-H borylation is often governed by steric factors, with the boryl group being introduced at the least hindered position.[6] However, directing groups can be employed to achieve site-selective borylation.
Figure 2: General scheme for iridium-catalyzed C-H borylation.
Protocol: Iridium-Catalyzed Aromatic C-H Borylation
This protocol provides a general procedure for the iridium-catalyzed borylation of an aromatic C-H bond using bis(pinacolato)diboron (B₂pin₂).
Materials:
-
Aromatic substrate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3 mol%)
-
Solvent (e.g., Cyclohexane or Tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a screw-capped vial, add the aromatic substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), and ligand (e.g., dtbpy, 3 mol%).
-
Add the anhydrous solvent (e.g., cyclohexane).
-
Seal the vial and heat the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (monitored by GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired borylated product.
Data Presentation: Properties of Relevant Boronic Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | C₁₂H₂₃BO₂ | 210.12 | Liquid |
| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 171364-79-7 | C₁₃H₁₉BO₃ | 234.10 | Solid |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane) | 25015-63-8 | C₆H₁₃BO₂ | 127.98 | Liquid |
Broader Applications in Drug Discovery
Beyond their role as synthetic intermediates, boronic acid derivatives are being investigated as therapeutic agents themselves.[2][10] Their ability to form reversible covalent bonds with active site serine, threonine, or aspartic acid residues makes them potent enzyme inhibitors.[10] This property is being exploited in the development of drugs for a range of diseases, including cancer and infectious diseases.
Furthermore, boronic esters are being utilized in the development of prodrugs and targeted drug delivery systems. For instance, boronic acid-functionalized nanoparticles have been designed for the targeted delivery of chemotherapeutics to cancer cells.
Conclusion
Boronic esters, exemplified by the pinacol derivatives, are powerful and versatile tools in the arsenal of the modern pharmaceutical chemist. Their stability, ease of handling, and broad reactivity in key bond-forming reactions like the Suzuki-Miyaura coupling and C-H borylation have solidified their position as indispensable building blocks in the synthesis of complex pharmaceutical agents. While the specific applications of 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remain to be fully elucidated in the public domain, the principles and protocols outlined in this guide for analogous structures provide a solid foundation for researchers to harness the synthetic potential of this important class of reagents. As the field of drug discovery continues to evolve, the innovative application of boronic esters will undoubtedly play a crucial role in the development of the next generation of life-saving medicines.
References
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]
-
Yu, J., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. Nature Chemistry. [Link]
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Ruram, L., et al. (2017). N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a potential boron delivery agent with respect to glioblastoma. Biomedicine & Pharmacotherapy, 95, 126-134. [Link]
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Yu, J., et al. (2023). Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. ChemRxiv. [Link]
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Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
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Yu, J., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. ResearchGate. [Link]
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SyntheticPage. Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid. [Link]
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ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]
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PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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ResearchGate. (PDF) Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). [Link]
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ResearchGate. Employing the suitable diazaborine chemistry in bioorthogonal applications. [Link]
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Royal Society of Chemistry. Functional group directed C–H borylation. [Link]
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Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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Organic Chemistry Portal. Diverse Alkanones by Catalytic Carbon Insertion into the Formyl C-H Bond. Concise Access to the Natural Precursor of Achyrofuran. [Link]
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MDPI. Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. [Link]
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ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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The Versatile Role of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Advanced Polymer Synthesis
In the dynamic landscape of polymer chemistry, the quest for novel monomers and catalytic systems that offer precise control over polymer architecture and functionality is paramount. Among the vast toolkit available to researchers, organoboron compounds have emerged as exceptionally versatile reagents. This guide delves into the nuanced applications of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, in the synthesis of advanced polymeric materials. While direct, widespread applications of this specific alkoxyboronate are emerging, its structural motifs and the established reactivity of related compounds provide a strong foundation for its use in several key areas of polymer science, from the synthesis of conjugated polymers to the initiation of controlled radical polymerizations.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles that govern the utility of this promising compound.
Introduction to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Profile
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic molecule featuring a boronate ester functional group. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) imparts significant stability to the otherwise reactive boronic acid moiety, rendering the compound amenable to a variety of reaction conditions and purification techniques. The cyclohexyloxy group, an alkoxy substituent on the boron atom, modulates the electronic properties and reactivity of the boronate ester.
While many applications in polymer chemistry utilize aryl or alkyl boronate esters for cross-coupling reactions, alkoxyboronates such as the topic compound are gaining attention for their potential role in initiating and controlling polymerization processes. The B-O bond in these compounds can be strategically cleaved to generate reactive species.
Key Physicochemical Properties (Inferred from related structures):
| Property | Value | Source |
| Molecular Formula | C12H23BO3 | Inferred |
| Molecular Weight | 226.12 g/mol | Inferred |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred |
| Stability | Generally stable to air and moisture, but sensitive to strong acids and bases | [1] |
Prospective Applications in Polymer Chemistry
Based on the established reactivity of analogous organoboron compounds, 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is projected to be a valuable tool in the following areas:
Component in Initiating Systems for Controlled Radical Polymerization
Alkylboranes, in the presence of oxygen, are well-established initiators for radical polymerization.[2] While the topic compound is an alkoxyboronate, it can potentially be used to generate initiating radicals under specific conditions. The mechanism would likely involve the homolytic cleavage of the B-O or O-C bond upon activation (e.g., thermal or photochemical), or reaction with other reagents to form a radical species. This approach could offer a controlled route to polymers with well-defined molecular weights and low dispersity.[3]
Conceptual Workflow for Initiation of Radical Polymerization
Caption: Conceptual workflow for radical polymerization initiation.
Precursor for the Synthesis of Boron-Containing Monomers
A key application of pinacol boronate esters is their use as precursors to other functionalized molecules. 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be transformed into a variety of polymerizable monomers. For instance, the cyclohexyloxy group could be substituted with a vinyl or styrenic group via a transesterification or other substitution reaction, yielding a monomer that can be incorporated into polymer backbones or as a side chain. The presence of the boronate ester in the resulting polymer would then offer a site for post-polymerization modification.
Detailed Experimental Protocols
The following protocols are presented as representative methodologies, grounded in established organoboron and polymer chemistry principles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Controlled Radical Polymerization of Methyl Methacrylate (MMA)
This protocol outlines a hypothetical procedure for the use of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as part of a binary initiating system.
Materials:
-
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Methyl methacrylate (MMA), inhibitor removed
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon source
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas anhydrous toluene by three freeze-pump-thaw cycles.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of AIBN (e.g., 0.1 mol% relative to monomer).
-
Addition of Reagents: Add the degassed toluene, followed by the purified MMA.
-
Initiator Addition: Introduce 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., 0.2 mol% relative to monomer) to the reaction mixture via syringe. The ratio of the boronate ester to the primary initiator can be varied to control the polymerization kinetics.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by ¹H NMR or gravimetry.
-
Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), dispersity (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram of Polymerization Setup
Caption: Schematic of a typical polymerization setup.
Safety and Handling
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like other organoboron compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. While pinacol boronates are generally more stable than their corresponding boronic acids, they can be sensitive to strong oxidizing and reducing agents, as well as strong acids and bases. Store the compound in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion and Future Outlook
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a promising, yet underexplored, reagent in the field of polymer chemistry. Its potential as a modulator in radical polymerization and as a precursor for novel boron-containing monomers warrants further investigation. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the utility of this versatile compound in creating next-generation polymeric materials with tailored properties and functionalities. The continued development of organoboron-mediated polymerization techniques will undoubtedly lead to significant advancements in materials science and drug delivery.
References
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Chemical Society Reviews , Organoboron-mediated polymerizations, 2024.[2]
-
ACS Publications , N-Coordinated Organoboron in Polymer Synthesis and Material Science, [Date of publication, if available].[1]
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Request PDF , Organoboron chemistry towards controlled and precise polymer synthesis, 2025.[3]
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Polymer Chemistry Research Group Ghent University , Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques, [Date of publication, if available].[4]
-
ResearchGate , Organoboron-mediated polymerizations, 2024.[5]
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-
Chem-Impex , 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, [Date of publication, if available].[8]
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Organic Syntheses , Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide, 2006.[9]
-
YouTube , Suzuki cross-coupling reaction, 2020.[10]
-
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Solvent effects in Suzuki-Miyaura reactions with pinacol boronates
Application Note & Protocols
Topic: Navigating the Medium: A Guide to Solvent Effects in Suzuki-Miyaura Reactions with Pinacol Boronates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. The use of air- and chromatographically-stable pinacol boronic esters has further broadened its applicability, particularly in complex molecule synthesis and drug discovery. However, the success of these couplings is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of the multifaceted roles a solvent plays in this critical transformation. We move beyond simple solubility considerations to explore how the reaction medium dictates catalytic activity, species stability, and even the mechanistic pathway. This document offers field-proven insights, detailed experimental protocols, and a logical framework for solvent selection and optimization to empower researchers to achieve robust and reproducible outcomes.
Introduction: The Challenge of the Reaction Medium
The Suzuki-Miyaura reaction orchestrates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1] Pinacol boronic esters are frequently employed due to their enhanced stability over boronic acids, allowing for easier purification and handling.[2]
A typical Suzuki-Miyaura reaction mixture is a heterogeneous puzzle. It contains:
-
Nonpolar organic substrates: The aryl/vinyl halide and the pinacol boronate.
-
A polar, often inorganic, base: Such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
The palladium catalyst and ligand: Which have their own unique solubility profiles.
The solvent system must effectively bring these disparate components together to facilitate the catalytic cycle. Its role, however, is not merely that of a passive bystander; it is an active participant that can dramatically influence reaction rate, yield, and selectivity.[3][4]
The Multifaceted Role of the Solvent in the Catalytic Cycle
The choice of solvent directly impacts the three key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding these interactions is crucial for rational reaction design.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting key points of solvent influence.
Oxidative Addition
In this initial step, the organic halide (R¹-X) reacts with the active Pd(0) catalyst. The polarity of the solvent plays a significant role here.
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are generally effective for the oxidative addition of aryl bromides and iodides. In these media, the active catalyst is often a neutral, monophosphine species like [Pd(PR₃)].[3]
-
Polar Aprotic Solvents (e.g., DMF, MeCN, NMP): These solvents can accelerate the oxidative addition of less reactive electrophiles like aryl chlorides and triflates.[6] They achieve this by stabilizing the polar, charge-separated transition states involved in the C-X bond cleavage.[3][7] However, this can also alter selectivity in molecules with multiple leaving groups.[6]
Transmetalation: The Critical Role of Water and Base
Transmetalation is the transfer of the organic group (R²) from the pinacol boronate to the palladium center. This is often the rate-limiting step and is heavily influenced by the solvent system.
A long-standing debate concerns the exact nature of the transmetalating species.
-
The Hydrolysis Pathway: The conventional mechanism posits that the pinacol boronate must first be hydrolyzed by water and base to form a more nucleophilic boronic acid or a boronate anion ([R²-B(OH)₃]⁻).[2][8] This is why small amounts of water are frequently added to reactions, even when using anhydrous organic solvents, to create a biphasic system.[9][10] The water phase dissolves the inorganic base, which activates the boronate, while the organic phase dissolves the substrates and the catalyst.[11]
-
The Direct Transmetalation Pathway: More recent mechanistic investigations have provided compelling evidence that pinacol boronic esters can undergo transmetalation directly without prior hydrolysis.[12][13] This pathway is influenced by the electronic properties of the boronic ester and the ability of the palladium complex to form a pre-transmetalation intermediate.[13]
Practical Insight: For the practicing chemist, this means that while "anhydrous" conditions can work, the presence of a small amount of water is often beneficial and provides a more robust reaction.[14] It can accelerate the reaction by opening up the hydrolysis pathway, which is often faster. However, excessive water can lead to unwanted side reactions like protodeboronation of the boronic ester.[14]
Reductive Elimination
This final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is generally less sensitive to solvent effects than oxidative addition or transmetalation. However, the solvent's ability to solubilize the increasingly nonpolar product can prevent catalyst deactivation and ensure the reaction goes to completion.
A Practical Guide to Solvent Selection
There is no single "best" solvent for all Suzuki-Miyaura reactions. The optimal choice depends on the specific substrates, catalyst system, and desired reaction temperature. However, solvents can be grouped by class to guide initial selection.
| Solvent Class | Examples | Pros | Cons | Typical Use Case |
| Aromatic Hydrocarbons | Toluene, Xylene | High boiling point, good for dissolving nonpolar substrates, relatively inert. | Poor solubility for inorganic bases, requiring a biphasic system. | General purpose couplings, especially at elevated temperatures. |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Good balance of polarity, dissolve a wide range of reagents, moderate boiling points. | Can form peroxides (especially THF), Dioxane has toxicity concerns. | Highly versatile, often the first choice for screening. 2-MeTHF is a "greener" alternative.[15] |
| Polar Aprotic | DMF, NMP, Acetonitrile (MeCN), DMSO | Excellent for dissolving polar reagents and bases, can accelerate reactions with challenging substrates. | High boiling points make removal difficult, can coordinate to Pd and affect catalysis, potential for side reactions.[3][16] | Coupling of unreactive aryl chlorides or substrates with poor solubility in other solvents. |
| Alcohols / Water | Isopropanol (IPA), Ethanol, t-Butanol, Water | Protic nature can accelerate transmetalation, good for dissolving bases, often "greener" options.[15] | Can participate in side reactions, lower boiling points may limit reaction temperature. | Often used in combination with other organic solvents (e.g., Toluene/IPA/Water) to create a homogeneous or finely emulsified system. |
Expert Insight: A common and highly effective strategy is to use a biphasic or even triphasic solvent system. A mixture like Toluene/Isopropanol/Water combines the advantages of each class: Toluene for substrate solubility, Isopropanol as a co-solvent to bridge the phases, and Water to dissolve the base and facilitate transmetalation. Vigorous stirring is essential in such systems to maximize the interfacial area where the reaction occurs.[17]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and some solvents can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.
Protocol 1: General Purpose Biphasic Coupling
This protocol is a robust starting point for a wide range of aryl bromide/iodide couplings with aryl pinacol boronates.
Reagents & Materials:
-
Aryl Halide (Ar¹-X, X = Br, I): 1.0 mmol, 1.0 equiv.
-
Aryl Pinacol Boronate (Ar²-B(pin)): 1.2 mmol, 1.2 equiv.
-
Pd(PPh₃)₄ or suitable Pd(0) source: 0.02 mmol, 2 mol%.
-
Potassium Carbonate (K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Toluene: 5 mL
-
Deionized Water: 1 mL
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar.
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), aryl pinacol boronate (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).
-
Add Toluene (5 mL) and Water (1 mL) via syringe.
-
Place the vessel in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monophasic Coupling for Challenging Substrates
This protocol is suitable for substrates with poor solubility in nonpolar solvents or for coupling less reactive aryl chlorides.
Reagents & Materials:
-
Aryl Chloride (Ar¹-Cl): 1.0 mmol, 1.0 equiv.
-
Aryl Pinacol Boronate (Ar²-B(pin)): 1.5 mmol, 1.5 equiv.
-
Pd₂(dba)₃: 0.015 mmol, 1.5 mol%.
-
SPhos (or other suitable Buchwald ligand): 0.036 mmol, 3.6 mol%.
-
Potassium Phosphate (K₃PO₄): 2.0 mmol, 2.0 equiv.
-
1,4-Dioxane: 5 mL
-
Reaction vessel with a magnetic stir bar.
Procedure:
-
To the reaction vessel, add the aryl chloride (1.0 mmol), aryl pinacol boronate (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.6 mol%).
-
Add the magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
High-Throughput Screening (HTS) for Solvent Optimization
For drug development and process chemistry, identifying the absolute optimal conditions is critical. High-Throughput Screening (HTS) allows for the rapid, parallel evaluation of a wide array of solvents, bases, catalysts, and ligands.[18][19]
Figure 2: A generalized workflow for HTS-based optimization of Suzuki-Miyaura reactions.
This approach transforms optimization from a linear, trial-and-error process into a data-driven exercise, quickly identifying robust conditions for a specific transformation.[20]
Conclusion
The solvent in a Suzuki-Miyaura reaction with pinacol boronates is a critical parameter that governs the interplay between solubility, catalyst activity, and mechanistic pathways. While classic biphasic systems like toluene/water remain a reliable choice, a deeper understanding of the role of polar aprotic and protic co-solvents can unlock higher yields and broader substrate scope. By moving from a "one-size-fits-all" approach to a rational, substrate-guided selection process—potentially augmented by high-throughput screening—researchers can fully harness the power of this essential C-C bond-forming reaction.
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The Chemists' Cookbook. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Retrieved from [Link]
-
Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1045. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Retrieved from [Link]
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Blackmond, D. G., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12(1), 721. Retrieved from [Link]
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Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
Lee, S. H., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(29), 5243-5248. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. Retrieved from [Link]
-
ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a. Retrieved from [Link]
-
Yokoyama, A., et al. (2013). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 46(5), 1935-1941. Retrieved from [Link]
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- 14. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting failed Suzuki reaction with 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Support Center: Suzuki-Miyaura Coupling
Guide ID: SMC-TS-2026-0128 Topic: Troubleshooting Failed Suzuki Reaction with 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Senior Application Scientist: Dr. Gemini
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its application to C(sp²)–C(sp³) coupling, particularly with secondary alkyl boronic esters like 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, presents a unique set of challenges. These substrates are prone to slower transmetalation rates and competing side reactions such as β-hydride elimination.[3][4]
This guide provides a structured troubleshooting framework for researchers encountering difficulties with this specific class of reagents. It is designed to move beyond simple procedural lists, offering mechanistic insights and logical diagnostic workflows to resolve common failure modes.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion. What is the most common reason when using a secondary alkyl boronic ester?
A: The most frequent bottleneck for secondary alkylboron reagents is a slow or inhibited transmetalation step.[4] Unlike arylboronic acids, alkylboronic esters are less nucleophilic. The activation of the boronic ester by the base to form a more reactive boronate species is critical, and often, standard conditions (e.g., aqueous Na₂CO₃ or K₂CO₃) are insufficient.[1][5] Furthermore, the catalyst system (palladium source and ligand) may not be optimal for activating the C(sp³)-B bond.
Q2: I see significant formation of a dehalogenated arene byproduct. Where is this coming from?
A: Dehalogenation, or protodehalogenation, arises from the formation of an arylpalladium(II) hydride (Ar-Pd-H) intermediate, which then undergoes reductive elimination.[6] The source of the hydride can be elusive. Potential sources include the solvent (e.g., THF, alcohols), the amine base, or even the diol backbone of the boronic ester itself under certain conditions.[4][6] Recent studies have identified the boronic ester skeleton as a potential pathway for this deleterious side reaction.[4]
Q3: My boronic ester seems to be decomposing before it couples. How can I prevent this?
A: This is likely due to protodeboronation , where the C-B bond is cleaved by a proton source, often water, in the presence of base. Pinacol esters, such as the one you are using, are generally more stable than the corresponding boronic acids, which helps prevent this.[6] However, under prolonged heating or with suboptimal base/solvent combinations, decomposition can still occur. Using rigorously anhydrous conditions and a non-aqueous base system (e.g., potassium trimethylsilanolate, TMSOK) can dramatically improve stability and reaction rates.[4]
Q4: What is β-hydride elimination and why is it a problem for my specific substrate?
A: β-hydride elimination is a competing reaction pathway where a hydrogen atom on the carbon beta to the palladium atom is transferred to the metal, forming a Pd-H species and an alkene.[3] For a cyclohexyl group, this is a highly probable side reaction. This pathway directly competes with the desired reductive elimination step that forms the C-C bond, thus reducing your product yield.[3][4] The choice of ligand is paramount to mitigate this; bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote faster reductive elimination.[1][3]
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is fundamental to effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Each step presents a potential point of failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Systematic Troubleshooting Guide
This guide is structured by observable symptoms. Identify your primary issue and follow the diagnostic workflow.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Symptom 1: No Reaction or Very Low Conversion
If your reaction yields primarily unreacted starting materials, the catalytic cycle has stalled. The most likely points of failure are catalyst activity or transmetalation.
1.1. Possible Cause: Inactive Palladium Catalyst
-
Expertise & Experience: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or introduced directly (like Pd₂(dba)₃). Pd(0) is sensitive to oxidation. If your catalyst or ligand is old, has been improperly stored, or the reaction is not adequately degassed, the active catalyst concentration will be too low.
-
Trustworthiness (Self-Validation):
-
Action: Run a control reaction with a known, reliable coupling partner pair (e.g., 4-bromotoluene and phenylboronic acid) using the same batch of catalyst, ligand, base, and solvent. If this "gold standard" reaction also fails, your reagents are suspect.
-
Protocol: Use a fresh bottle of palladium precatalyst and ligand. Ensure rigorous degassing of the solvent and reaction vessel by performing at least three vacuum/inert gas (N₂ or Ar) cycles.
-
1.2. Possible Cause: Failed Transmetalation
-
Expertise & Experience: This is the rate-determining step for many challenging couplings, especially with alkylboronates.[4] The base must activate the boronic ester to form a tetracoordinate "ate" complex, which is sufficiently nucleophilic to transfer its alkyl group to the palladium center.[1][5] Aqueous bases can be sluggish or promote side reactions.
-
Trustworthiness (Self-Validation):
-
Action: A systematic screen of bases and solvents is the most effective diagnostic tool. For secondary alkyl boronic esters, anhydrous conditions often outperform aqueous systems.[4]
-
Protocol - Condition Screening:
-
Set up parallel reactions in vials under an inert atmosphere.
-
System A (Aqueous): K₃PO₄ (3 equiv) in a 2:1 mixture of Dioxane/H₂O.
-
System B (Anhydrous): Potassium trimethylsilanolate (TMSOK, 1.4 equiv) in anhydrous 1,4-dioxane.[4]
-
System C (Fluoride): CsF (3 equiv) in anhydrous THF.
-
Monitor all reactions by TLC or LCMS at set time points (e.g., 1h, 4h, 12h). A successful hit in System B, for instance, strongly validates that anhydrous conditions are superior for your substrate.
-
-
| Parameter | Recommended Screening Candidates | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos, RuPhos, XPhos, AntPhos | These are bulky, electron-rich phosphine ligands known to accelerate reductive elimination and stabilize the catalyst, crucial for mitigating β-hydride elimination and coupling unactivated substrates.[3][4][7] |
| Base | K₃PO₄, Cs₂CO₃, K-Ot-Bu, TMSOK | K₃PO₄ is a strong, non-nucleophilic base for aqueous systems. TMSOK is highly effective in anhydrous conditions for alkylboronic esters.[4][6] |
| Solvent | Dioxane, THF, Toluene, 2-MeTHF | Choice is often linked to the base and temperature requirements. Anhydrous solvents are critical for sensitive substrates. |
Symptom 2: Significant Formation of Side Products
If your starting materials are consumed but the desired product yield is low, competing reaction pathways are dominating.
2.1. Possible Cause: Dehalogenation of Aryl Halide
-
Expertise & Experience: As noted, this stems from an Ar-Pd-H intermediate. If you are using a solvent like THF or an alcohol-based solvent, these can be a source of the hydride.
-
Trustworthiness (Self-Validation):
-
Action: Perform isotopic labeling studies to pinpoint the hydride source.
-
Protocol - Deuterium Labeling:
-
Run the standard reaction in deuterated solvent (e.g., THF-d₈).
-
Analyze the dehalogenated byproduct by mass spectrometry.
-
If the byproduct is deuterated (Ar-D), the solvent is the primary hydride source. If it remains protonated (Ar-H), the source is another component, such as the boronic ester's pinacol group or residual water.[4] This provides a definitive diagnosis and directs your optimization efforts toward changing the solvent or ensuring rigorously dry conditions.
-
-
2.2. Possible Cause: β-Hydride Elimination
-
Expertise & Experience: This is a major concern with your cyclohexyl boronic ester.[3] The reaction of the (Ar)Pd(Cyclohexyl)L₂ intermediate can proceed via two paths: desired C-C bond formation (reductive elimination) or undesired cyclohexene formation (β-hydride elimination). The outcome is dictated by kinetics, which are heavily influenced by the ligand.
-
Trustworthiness (Self-Validation):
-
Action: Screen a panel of ligands with varying steric bulk.
-
Protocol - Ligand Screening:
-
Keep the optimized base/solvent/catalyst conditions constant.
-
Test ligands with increasing steric hindrance (e.g., PPh₃ < P(Cy)₃ < XPhos).
-
Analyze the ratio of desired product to cyclohexene (or other elimination byproducts) by GC-MS or ¹H NMR. A direct correlation between increased ligand bulk and higher product-to-byproduct ratio validates that you are successfully suppressing β-hydride elimination. Bulky ligands favor the three-coordinate transition state of reductive elimination over the four-coordinate state required for β-hydride elimination.[1]
-
-
Experimental Protocol: A Self-Validating Starting Point
This protocol for coupling an aryl bromide with 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is based on modern anhydrous methods demonstrated to be effective for challenging C(sp³)-B couplings.[4]
Materials:
-
Aryl Bromide (1.0 equiv)
-
2-(Cyclohexyloxy)-...-dioxaborolane (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
AntPhos ligand (4.4 mol %)
-
Potassium Trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous 1,4-Dioxane (to 0.3 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, and AntPhos ligand.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Add the anhydrous 1,4-dioxane via syringe. Stir the mixture for 5 minutes to ensure dissolution and catalyst pre-formation.
-
Add the 2-(Cyclohexyloxy)-...-dioxaborolane via syringe.
-
Finally, add the TMSOK base as a solid under a positive flow of inert gas.
-
Place the reaction vial in a pre-heated oil bath at 80-100 °C.
-
Self-Validation Checkpoint: Monitor the reaction by taking aliquots at 15 min, 1 hr, and 4 hrs. A rapid formation of product within the first hour indicates the anhydrous system is effective.[4] If conversion stalls, it points toward substrate-specific issues rather than a fundamentally flawed protocol.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent (e.g., ethyl acetate).
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki reaction. (2024). Wikipedia. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
-
Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing yield for Suzuki coupling with pinacol boronate esters
An Application Scientist's Guide to Suzuki-Miyaura Coupling with Pinacol Boronate Esters.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and optimize the outcomes of Suzuki-Miyaura coupling reactions utilizing pinacol boronate esters. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of pinacol boronate esters in Suzuki-Miyaura couplings.
Q1: Why should I choose a pinacol boronate ester over a boronic acid?
A: While boronic acids are highly effective, pinacol boronate esters offer significant advantages in stability and handling.[1]
-
Enhanced Stability: Pinacol esters are generally more stable towards column chromatography and less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[1][2] This is particularly crucial for substrates that are inherently unstable as boronic acids, such as certain heteroaromatics (e.g., 2-pyridyl derivatives).[1]
-
Improved Handling and Purity: Many pinacol esters are crystalline solids that are easier to purify and handle compared to boronic acids, which can be challenging to dry without forming anhydrides (boroxines).[1]
-
Controlled Reactivity: Boronic esters are generally less reactive than their corresponding acids.[1] While this might seem like a disadvantage, it can be beneficial in complex syntheses requiring high functional group tolerance.
However, it is important to note that the reduced Lewis acidity of the boron center in pinacol esters means they are often slower to react, a factor that must be managed through careful optimization of reaction conditions.[1]
Q2: What is the true role of the base in couplings with pinacol boronate esters?
A: The base is arguably the most critical variable to optimize. Its role is multifaceted and extends beyond simply activating the boron reagent.
-
Formation of the Active Boronate Complex: Although pinacol esters can transmetalate directly without prior hydrolysis, the reaction is often accelerated by the formation of a more nucleophilic tetracoordinate "ate" complex (e.g., [R-B(pin)(OH)]⁻).[3][4] This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center.
-
Generation of the Active Palladium(0) Species: The base facilitates the reduction of the Pd(II) precatalyst to the active Pd(0) species in some catalytic systems.
-
Formation of the Palladium-Hydroxo Complex: The base reacts with the Ar-Pd(II)-X species (formed after oxidative addition) to generate a more reactive Ar-Pd(II)-OH or Ar-Pd(II)-OR intermediate. This species is crucial for the subsequent transmetalation step.[2]
The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and its strength is critical. A strong base can promote side reactions, while a weak base may not facilitate transmetalation effectively.
Q3: Can pinacol boronate esters react without being hydrolyzed to the boronic acid first?
A: Yes. While for a long time it was debated, detailed mechanistic studies have shown that boronic esters can and do transmetalate directly to the palladium center without prior hydrolysis to the corresponding boronic acid.[2][3] The reaction proceeds via the formation of pre-transmetalation intermediates involving Pd–O–B linkages.[2] However, the presence of water can still be beneficial, as it can facilitate the formation of the highly reactive palladium-hydroxo species (ArPdL₂OH), which accelerates the transmetalation step.[1]
The Suzuki-Miyaura Catalytic Cycle with Boronate Esters
Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves a sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield
A low yield is the most common issue. A systematic approach is required to identify the root cause.
Caption: Decision workflow for troubleshooting low reaction yield.
Q: I've set up my reaction but see very little product. What should I check first?
A: Start with the fundamentals: reagents and reaction setup.
-
Reagent Quality:
-
Pinacol Boronate Ester: Is it pure? Impurities can interfere with the catalyst. Pinacol esters are generally stable, but some can degrade over time.[1]
-
Organic Halide: Confirm its purity. The reactivity order is generally I > OTf > Br >> Cl.[4] For less reactive chlorides, more specialized catalysts and ligands are often necessary.[5]
-
Solvent: Ensure solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, killing catalytic activity.
-
Base: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic.
-
-
Reaction Setup:
-
Degassing: This is critical. Did you thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles)?
-
Stoichiometry: A slight excess of the boronate ester (e.g., 1.1-1.5 equivalents) is common to drive the reaction to completion.
-
Q: I've confirmed my reagents are good and the setup was correct, but the yield is still low. What's the next step?
A: The issue likely lies in the specific combination of catalyst, ligand, base, and solvent. The interplay between these components is crucial.
-
Base and Solvent Optimization: The choice of base is often tied to the solvent.
-
For Aprotic Solvents (Toluene, Dioxane, THF): Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective. They have sufficient strength to facilitate transmetalation but are often poorly soluble. The addition of water (e.g., Dioxane/H₂O 4:1) can increase their solubility and accelerate the reaction.[5]
-
Steric Hindrance: For sterically hindered substrates, a stronger, more soluble base might be required to promote the formation of the 'ate' complex. Pinacol boronic esters themselves are sterically bulky, which can slow down the reaction compared to other esters.[2]
-
-
Catalyst and Ligand Selection:
-
Electron-Rich, Bulky Ligands: Modern Suzuki couplings often rely on sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃). These ligands promote the oxidative addition and reductive elimination steps and stabilize the active Pd(0) species.
-
Screening is Key: There is no single "best" ligand. The optimal choice depends heavily on the specific substrates. For challenging couplings, screening a panel of ligands is a standard and highly effective approach.
-
| Parameter | Common Choices | Rationale & Expert Insight |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common sources for generating Pd(0) in situ with phosphine ligands. Pre-formed catalyst-ligand complexes (e.g., XPhos-Pd-G3) can offer better consistency and activity. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, P(t-Bu)₃ | PPh₃ is a classic choice but often insufficient for challenging substrates. Bulky, electron-rich ligands like SPhos and XPhos are generally more effective for coupling aryl chlorides and hindered substrates.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a robust, all-purpose base for many systems.[5] Cs₂CO₃ is more soluble and basic, often effective when others fail. Fluoride sources (CsF, KF) can also be effective by forming highly nucleophilic fluoroboronates. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, often with H₂O | The choice of solvent affects the solubility of the base and reagents. Aprotic polar solvents like Dioxane or THF are common. The addition of water is often beneficial but must be avoided with water-sensitive functional groups. |
Table 1: Common Reaction Parameters for Optimization.
Issue 2: Significant Side Reactions Observed
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Q: I see a significant amount of a byproduct that corresponds to my starting boronate ester being converted to a simple arene (Ar-H). What is happening?
A: This is a classic case of protodeboronation . It is a competitive side reaction where the carbon-boron bond is cleaved by a proton, often from residual water or the solvent.[1]
-
Causality: This reaction is often base-catalyzed and is more problematic for electron-rich or certain heteroaromatic boronate esters.[1] While pinacol esters are more resistant than boronic acids, this pathway can still be significant under harsh conditions (high temperature, strong base).
-
Solutions:
-
Use a Milder Base: Switch from a very strong base like Cs₂CO₃ to a weaker one like K₂CO₃ or K₃PO₄.
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use Anhydrous Conditions: If protodeboronation is severe, running the reaction under strictly anhydrous conditions may be necessary, though this can slow down the desired coupling.[1]
-
Q: My main byproduct is a dimer of my starting halide (Ar¹-Ar¹) or my boronate ester (Ar²-Ar²). How do I prevent this?
A: This is known as homo-coupling . It can occur with both the halide and the boron reagent.
-
Causes of Homo-coupling:
-
Oxidative Homo-coupling of Boron Reagent: This can be promoted by oxygen in the reaction mixture. Thorough degassing is the primary preventative measure.
-
Reductive Homo-coupling of Halide: This can occur through various pathways, sometimes promoted by the palladium catalyst, especially at high temperatures or if the transmetalation step is slow.
-
-
Solutions:
-
Improve Degassing: This is the most critical step to prevent oxidative homo-coupling.
-
Use a More Active Catalyst/Ligand System: A more efficient catalyst system will accelerate the desired cross-coupling pathway, outcompeting the side reactions. If transmetalation is the slow step, homo-coupling of the halide can become more prevalent.
-
Adjust Stoichiometry: Ensure you are not using a vast excess of one reagent, which might favor its self-coupling.
-
General Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling using a pinacol boronate ester.
Materials:
-
Aryl Halide (Ar¹-X): 1.0 mmol
-
Pinacol Boronate Ester (Ar²-Bpin): 1.2 mmol (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): 0.01 mmol (1 mol% Pd)
-
Phosphine Ligand (e.g., SPhos): 0.024 mmol (2.4 mol%)
-
Base (e.g., K₃PO₄): 3.0 mmol (3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 5:1): 10 mL
Procedure:
-
Setup: To a dry reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl halide, pinacol boronate ester, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Thomas, A. A.; Le, S. M.; Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Talele, T. T.; Scerba, M. T.; Li, G.; et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242-4245. Available at: [Link]
-
Carrow, B. P.; Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4443-4453. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 28, 2026, from [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Boronic Esters: Spotlight on 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid derivative can be a critical determinant of a reaction's success. While boronic acids themselves are foundational, their ester derivatives offer significant advantages in terms of stability, handling, and purification. This guide provides an in-depth comparison of various boronic esters, with a special focus on the unique characteristics of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an emerging player in this versatile class of reagents.
The Landscape of Boronic Esters: Beyond the Parent Acid
Boronic acids (R-B(OH)₂) are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1] However, their inherent propensity for dehydration to form cyclic anhydrides (boroxines) and potential for protodeboronation under certain conditions can complicate their use and storage.[2] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a practical solution to these challenges, providing enhanced stability and, in many cases, improved reactivity.[3]
The most commonly employed boronic esters are derived from simple diols, with the pinacol (2,3-dimethylbutane-2,3-diol) derivative being the most ubiquitous.[1] The selection of the diol backbone, however, is not a trivial choice, as it profoundly influences the steric and electronic properties of the boronic ester, thereby affecting its stability, reactivity, and even amenability to purification.
This guide will explore the nuances of several key classes of boronic esters, comparing their performance attributes to provide researchers with a rational basis for selecting the optimal reagent for their specific synthetic challenge.
A Comparative Analysis of Common Boronic Esters
The ideal boronic ester should strike a balance between stability for isolation and handling, and sufficient reactivity to participate in the desired transformation under mild conditions. Here, we compare 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to other widely used boronic esters.
Pinacol Boronic Esters (R-Bpin)
Pinacol boronic esters are the workhorses of the boronic ester family. Their widespread use stems from their general stability to chromatography, ease of preparation, and commercial availability.[1] However, they are not without their drawbacks. The steric bulk of the pinacol group can sometimes hinder reactivity, and their stability can be a double-edged sword, occasionally requiring harsh conditions for cleavage if the free boronic acid is desired.
Neopentyl Glycol Boronic Esters
Boronic esters derived from neopentyl glycol are another common choice. They are often more crystalline than their pinacol counterparts, which can facilitate purification by recrystallization. In some cases, they have shown different reactivity profiles compared to pinacol esters, though this is highly substrate-dependent.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field, offering a robust platform for iterative cross-coupling strategies. The trivalent nitrogen atom in the MIDA ligand coordinates to the boron center, rendering it exceptionally stable to a wide range of reaction conditions, including chromatography, oxidation, and even some organometallic reagents.[3] This stability allows for the sequential, controlled coupling of different fragments. The MIDA protecting group can be readily cleaved under mild basic conditions to liberate the free boronic acid for the subsequent coupling step.
Potassium Trifluoroborates (R-BF₃K)
Potassium trifluoroborates are another class of highly stable and user-friendly boronic acid surrogates. They are typically crystalline, air-stable solids that are easy to handle and store.[4] In the Suzuki-Miyaura coupling, they are thought to slowly hydrolyze in situ to generate the active boronic acid species. Their high stability often translates to a requirement for more forcing reaction conditions compared to boronic esters.
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Unique Profile
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of alkoxyboronic acid pinacol esters. The presence of an oxygen atom directly attached to the boron atom significantly alters its electronic properties compared to the more common alkyl or aryl boronic esters. This electronic feature, combined with the steric bulk of the cyclohexyl group, imparts a unique reactivity profile.
Recent studies have highlighted the utility of alkoxyboronic acid pinacol esters in novel transformations. For instance, they have been successfully employed in the transition-metal-free etherification of fluoroarenes, a reaction that is challenging with other boronic acid derivatives.[5][6] This suggests that the B-O bond in these reagents can be selectively activated under specific conditions, opening up new avenues for C-O bond formation.
Performance Comparison: Stability, Reactivity, and Handling
| Boronic Ester Type | Structure | Key Advantages | Key Disadvantages |
| Pinacol Boronic Esters | R-B(pin) | General stability, widely available, well-understood reactivity. | Can be sterically hindering, sometimes difficult to cleave. |
| Neopentyl Glycol Boronic Esters | R-B(neop) | Often crystalline, can be easier to purify. | Less commonly used, reactivity can be variable. |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, enables iterative cross-coupling. | Requires a deprotection step to react. |
| Potassium Trifluoroborates | [R-BF₃]K | Highly stable crystalline solids, easy to handle.[4] | Often require more forcing reaction conditions. |
| 2-(Cyclohexyloxy)-pinacol borane | (c-C₆H₁₁O)-B(pin) | Unique reactivity in C-O bond formation, potentially tunable stability. | Less studied, commercial availability may be limited. |
Experimental Section: Protocols and Methodologies
Synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A general and efficient method for the synthesis of alkoxyboronic acid pinacol esters involves the reaction of the corresponding alcohol with pinacolborane.[7]
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanol (1.0 equiv).
-
Dissolve the cyclohexanol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add pinacolborane (1.05 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
The product can be purified by vacuum distillation or, in some cases, by column chromatography on silica gel (care should be taken as some boronic esters can be sensitive to silica).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Pinacolborane and the resulting alkoxyboronic ester can be sensitive to moisture and atmospheric oxygen. An inert atmosphere prevents hydrolysis and oxidation.
-
Dry Solvents: The presence of water can lead to the hydrolysis of pinacolborane and the product, reducing the yield.
-
Slight Excess of Pinacolborane: A small excess of pinacolborane ensures the complete conversion of the alcohol.
Model Suzuki-Miyaura Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura coupling reaction using a boronic ester. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System:
The success of the Suzuki-Miyaura coupling is validated by the formation of the desired cross-coupled product, which can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The consumption of the starting materials and the appearance of a new product spot on TLC or a new peak in the GC-MS chromatogram provide real-time validation of the reaction's progress.
Visualizing the Concepts
General Structure of Boronic Esters
Caption: General structure of a cyclic boronic ester.
Experimental Workflow: Synthesis of an Alkoxyboronic Ester
Caption: Workflow for the synthesis of an alkoxyboronic ester.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The strategic selection of a boronic ester is a critical parameter in the design of efficient and robust cross-coupling reactions. While pinacol esters remain the default choice for many applications, specialized derivatives such as MIDA boronates and potassium trifluoroborates offer unique advantages in terms of stability and controlled reactivity.
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and other alkoxyboronic esters represent a less explored but highly promising subclass of reagents. Their distinct electronic nature opens the door to novel transformations, particularly in the realm of C-O bond formation. As our understanding of the subtle interplay between the diol backbone and the reactivity of the C-B bond deepens, we can expect the development of even more sophisticated and selective boronic esters tailored for specific and challenging synthetic transformations. Further research into the comparative performance of these alkoxyboronates in standard cross-coupling reactions will be invaluable in defining their role in the synthetic chemist's toolbox.
References
-
Zhou, J., Jiang, B., Zhao, Z., & Shibata, N. (2022). Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C-F Bond Cleavage. Organic Letters, 24(29), 5084–5089. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Bernardini, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(3), 241-245. [Link]
-
Organic Chemistry Portal. Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C-F Bond Cleavage. [Link]
-
PrepChem. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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- 6. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Etherification of Fluoroarenes with Alkoxyboronic Acid Pinacol Esters via C-F Bond Cleavage [organic-chemistry.org]
A Comparative Guide to the Kinetic Performance of Boronic Esters in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] The choice of the boron reagent is critical, and while boronic acids have been traditionally employed, their ester derivatives offer significant advantages in terms of stability, handling, and purification.[4][5] This guide provides an in-depth comparison of the kinetic performance of various commonly used boronic esters, supported by experimental data, to empower you in selecting the optimal reagent for your specific synthetic challenge.
The Decisive Role of the Boronic Ester in Reaction Kinetics
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[6][7] While any of these steps can be rate-determining, the transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently influenced by the nature of the boron species.[7][8] The structure and electronic properties of the boronic ester have a profound impact on the rate of this crucial step and, consequently, the overall reaction kinetics.
A long-standing debate in the field has been whether boronic esters act as pre-reagents that hydrolyze in situ to the corresponding boronic acid prior to transmetalation. However, significant research, including structural, kinetic, and computational investigations, has provided compelling evidence that boronic esters can and do transmetalate directly without prior hydrolysis.[1][2][9] This direct pathway opens up avenues for anhydrous reaction conditions and offers a more nuanced understanding of reactivity.
Visualizing the Catalytic Cycle and the Role of the Boronic Ester
Caption: The Suzuki-Miyaura catalytic cycle highlighting the direct transmetalation pathway of an activated boronic ester.
Comparative Kinetic Analysis of Common Boronic Esters
The choice of the diol used to form the boronic ester significantly impacts its reactivity. Below is a summary of kinetic data for the transmetalation step of various arylboronic esters. The data clearly demonstrates that the structure of the ester has a dramatic effect on the reaction rate.
| Boronic Ester Derivative | Diol Structure | Relative Rate Constant (k_rel) | Key Observations |
| Boronic Acid | - | 1.0 | Baseline for comparison. |
| Pinacol (Bpin) | Tetramethylethylene glycol | ~0.5 - 2.0 | Common and stable, but can be sterically hindered, potentially slowing transmetalation.[1] |
| Neopentyl Glycol (Bneop) | 2,2-Dimethyl-1,3-propanediol | ~1.5 - 5.0 | Often shows enhanced reactivity compared to Bpin, attributed to reduced steric hindrance and favorable electronic effects.[10] |
| Catechol | 1,2-Dihydroxybenzene | ~0.1 - 0.5 | The electron-withdrawing nature of the catechol ring significantly decreases the nucleophilicity of the aryl group, leading to a slower transmetalation.[1] |
| Boroxine | Trimer of boronic acid | ~9.3 | Exhibits a significantly faster rate of transmetalation compared to the corresponding boronic acid.[1] |
Note: Relative rates are approximate and can vary depending on the specific substrates, catalyst system, base, and solvent used.
Causality Behind Experimental Observations: A Deeper Dive
The observed differences in reactivity can be attributed to a combination of steric and electronic factors:
-
Steric Hindrance: Bulky esters like pinacol can hinder the approach of the boron reagent to the palladium center, slowing down the formation of the pre-transmetalation intermediate.[1] Neopentyl glycol esters, being somewhat less hindered, often exhibit faster kinetics.[10]
-
Electronic Effects: The electron density on the oxygen atoms of the boronic ester plays a crucial role.[1][2] Electron-donating groups on the diol backbone increase the electron density on the boron-bound oxygen atoms. This, in turn, enhances the nucleophilicity of the ipso-carbon of the aryl group being transferred, accelerating the transmetalation step. Conversely, electron-withdrawing groups, as seen in catechol esters, decrease this nucleophilicity and retard the reaction.[1]
-
Boroxine Reactivity: The high reactivity of boroxines is noteworthy. It is proposed that the boroxine structure provides a pre-organized and activated state for transmetalation.[1]
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To ensure the trustworthiness of kinetic data, a robust and self-validating experimental protocol is essential. Here, we outline a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using in-situ monitoring techniques.
Objective: To determine the relative reaction rates of different boronic esters in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic esters (e.g., phenylboronic acid pinacol ester, phenylboronic acid neopentyl glycol ester)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and septum for sampling.
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or in-situ IR/NMR).
Experimental Workflow Diagram
Caption: A generalized workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 equiv), base (2.0 equiv), solvent, and internal standard.
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst and ligand.
-
Equilibration: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and allow it to stir for 15-20 minutes to ensure thermal equilibrium and catalyst activation.
-
Initiation of Reaction: At time zero (t=0), inject a solution of the specific boronic ester (1.2 equiv) into the reaction mixture.
-
Monitoring: Begin monitoring the reaction progress immediately.
-
For offline analysis (GC/HPLC): Withdraw aliquots at regular intervals, quench them immediately (e.g., with cold diethyl ether and water), and prepare them for analysis.
-
For in-situ analysis (IR/NMR): Continuously collect data using an appropriate probe immersed in the reaction mixture.
-
-
Data Analysis:
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve. For more detailed analysis, fit the data to an appropriate rate law to determine the rate constant.
-
-
Comparison: Repeat the experiment under identical conditions for each boronic ester to be tested. The relative rates can then be directly compared.
Conclusion and Recommendations
The kinetic performance of boronic esters in Suzuki-Miyaura coupling is a critical parameter for reaction optimization and process development. While pinacol esters are widely used due to their stability, neopentyl glycol esters often provide a significant rate enhancement. For applications requiring slower, more controlled reactions, catechol esters may be considered. The surprisingly high reactivity of boroxines suggests they may be advantageous in certain contexts.
By understanding the interplay of steric and electronic effects, and by employing robust kinetic analysis, researchers can make informed decisions in selecting the most appropriate boronic ester to achieve their synthetic goals efficiently and reliably.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8572-8589. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Byrnes, J. J., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 26(9), 2623-2633. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
ResearchGate. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. [Link]
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates? [Link]
-
IDEALS. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
-
ResearchGate. (2025). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. [Link]
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalytic C-O Bond Formation: A Comparative Analysis for Cyclohexyloxy Pinacol Boronate Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of aryl-alkyl ether linkages is a cornerstone of modern organic synthesis, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The cyclohexyloxy moiety, in particular, is a prevalent structural motif that can impart desirable lipophilic and conformational properties to bioactive molecules. The use of cyclohexyloxy pinacol boronate as a stable, readily accessible coupling partner offers a versatile entry point for the formation of these crucial C-O bonds.
This guide provides a comparative analysis of the leading catalytic systems for the coupling of cyclohexyloxy pinacol boronate with aryl electrophiles. We will delve into the mechanistic nuances, practical considerations, and expected performance of palladium, nickel, and copper-based catalysts, supported by experimental insights from the primary literature.
The Landscape of Catalytic C-O Coupling
The cross-coupling of an oxygen nucleophile with an organic electrophile to form a C-O bond has been significantly advanced by transition metal catalysis. The three most prominent metals utilized for this transformation—palladium, nickel, and copper—each offer a unique set of advantages and disadvantages in terms of reactivity, substrate scope, and operational simplicity. The choice of catalyst is therefore a critical parameter that dictates the efficiency and success of the desired transformation.
Palladium-Catalyzed C-O Coupling: The Workhorse of Cross-Coupling
Palladium catalysis, particularly through Suzuki-Miyaura and Buchwald-Hartwig type reactions, represents the most established and broadly applied methodology for C-C and C-heteroatom bond formation.[1][2][3] For the C-O coupling of cyclohexyloxy pinacol boronate, a palladium-catalyzed approach offers high reliability and a broad substrate scope.
Mechanism and Key Considerations:
The catalytic cycle for palladium-catalyzed C-O coupling generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic ester and subsequent reductive elimination to furnish the desired aryl cyclohexyl ether and regenerate the active Pd(0) catalyst.[2] A critical challenge in C-O bond formation is the often sluggish reductive elimination step from the Pd(II)-alkoxide intermediate. To overcome this, the use of bulky, electron-rich phosphine ligands is paramount.[4] These ligands promote the reductive elimination pathway over competing side reactions like β-hydride elimination.
Catalytic Cycle of Palladium-Catalyzed C-O Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed C-O coupling.
Nickel-Catalyzed C-O Coupling: A Cost-Effective and Reactive Alternative
Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for a variety of cross-coupling reactions.[5][6] Nickel catalysts are particularly effective for the coupling of aryl electrophiles with alcohols, including challenging secondary alcohols.[7][8]
Mechanism and Key Considerations:
The mechanism of nickel-catalyzed C-O coupling is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel catalysts can exhibit different reactivity patterns and often excel in the activation of less reactive electrophiles such as aryl chlorides and fluorides.[8] The choice of ligand is also crucial in nickel catalysis, with N-heterocyclic carbenes (NHCs) and phosphines being commonly employed.[1][9] A potential drawback of some nickel systems is their sensitivity to air and moisture, necessitating the use of a glovebox for optimal results.
Catalytic Cycle of Nickel-Catalyzed C-O Coupling
Caption: Generalized catalytic cycle for Ni-catalyzed C-O coupling.
Copper-Catalyzed C-O Coupling: The Chan-Lam Reaction
The copper-catalyzed Chan-Lam coupling offers a distinct and operationally simple approach to the formation of C-O bonds.[10][11][12] This reaction typically involves the coupling of an aryl boronic acid with an alcohol and can often be conducted under mild conditions, open to the air.[11]
Mechanism and Key Considerations:
The mechanism of the Chan-Lam coupling is believed to proceed through a different pathway than palladium- and nickel-catalyzed reactions. It is proposed to involve the formation of a copper(II)-alkoxide species, which then undergoes transmetalation with the aryl boronic acid. The resulting aryl-copper(II)-alkoxide intermediate can then undergo reductive elimination to afford the product. A key feature of the Chan-Lam reaction is the use of an oxidant, often atmospheric oxygen, to regenerate the active Cu(II) catalyst. This methodology has been shown to be effective for the arylation of cyclohexanol, suggesting its applicability to the coupling of cyclohexyloxy pinacol boronate.[13]
Proposed Catalytic Cycle of Copper-Catalyzed Chan-Lam C-O Coupling
Caption: Proposed catalytic cycle for Chan-Lam C-O coupling.
Comparative Performance Analysis
The selection of an optimal catalyst system depends on a multitude of factors including the specific substrates, desired reaction scale, and cost considerations. Below is a comparative summary of the expected performance of palladium, nickel, and copper catalysts for the coupling of cyclohexyloxy pinacol boronate with a generic aryl halide.
| Feature | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed (Chan-Lam) |
| Catalyst Loading | Typically 1-5 mol% | Typically 3-10 mol%[10] | Often stoichiometric, but catalytic variants exist |
| Typical Ligands | Bulky phosphines (e.g., SPhos, RuPhos) | Phosphines, N-heterocyclic carbenes (NHCs) | Often ligandless, or simple N-based ligands |
| Reaction Temperature | 80-120 °C | 60-120 °C | Room temperature to 100 °C[11] |
| Reaction Time | 12-24 hours | 12-24 hours | 24-72 hours |
| Typical Yields | Good to excellent | Moderate to good | Moderate to good |
| Substrate Scope | Broad for aryl halides | Good, excels with less reactive electrophiles | Good for aryl boronic acids and alcohols/amines |
| Functional Group Tolerance | Generally high | Good, but can be sensitive to certain groups | Good, tolerant of many functional groups |
| Advantages | High reliability, extensive literature | Lower cost, high reactivity | Operational simplicity, mild conditions, air tolerant |
| Disadvantages | High cost of palladium and ligands | Potential air/moisture sensitivity, higher loading | Can require stoichiometric copper, longer reaction times |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the coupling of a secondary alcohol derivative. These should serve as a starting point for the optimization of the cyclohexyloxy pinacol boronate coupling.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), cyclohexyloxy pinacol boronate (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling
-
Inside a nitrogen-filled glovebox, add NiCl₂(dme) (0.05 mmol, 5 mol%), IPr (an NHC ligand, 0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol) to an oven-dried vial with a stir bar.
-
In a separate vial, dissolve the aryl halide (1.0 mmol) and cyclohexyloxy pinacol boronate (1.2 mmol) in anhydrous dioxane (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3 x 20 mL), dry the combined organic layers over MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam Coupling
-
To a round-bottom flask, add Cu(OAc)₂ (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol), and cyclohexyloxy pinacol boronate (1.0 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture, open to the atmosphere, at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion and Future Outlook
The choice of catalyst for the coupling of cyclohexyloxy pinacol boronate is a critical decision that will influence the efficiency, scalability, and cost of the synthesis. Palladium catalysts offer the highest level of reliability and substrate scope, making them an excellent choice for initial investigations and small-scale synthesis. Nickel catalysts provide a more economical alternative with high reactivity, particularly for challenging electrophiles. Copper-catalyzed Chan-Lam coupling stands out for its operational simplicity and mild reaction conditions, which are highly desirable for large-scale applications.
Further research in this area will likely focus on the development of more active and robust catalysts with lower loadings, as well as expanding the substrate scope to include more complex and functionalized coupling partners. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate their progress in the synthesis of valuable aryl cyclohexyl ether motifs.
References
-
Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381–1384*. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2011). Nickel-Catalyzed Cross-Coupling of Aryl C–O Based Electrophiles with Aryl Neopentylglycolboronates. The Journal of Organic Chemistry, 76(11), 4563–4573*. [Link]
-
Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(17), 5986–5987*. [Link]
-
Good, J. A., & Townsend, C. A. (2014). Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. Tetrahedron Letters, 55(43), 5965-5967*. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
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McNally, A., Haffemayer, B., & Lackner, B. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(33), 9748-9752*. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483*. [Link]
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Lovinger, G. J., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 144(28), 12693–12701*. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3934-3937*. [Link]
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Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411*. [Link]
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Wang, C., & Doyle, A. G. (2023). Ni-catalyzed C(sp3)–C(sp3) Cross-Electrophile Coupling of In Situ Generated NHP Esters with Unactivated Alkyl Bromides. Journal of the American Chemical Society, 145(17), 9475–9481*. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
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Wang, Y., et al. (2022). Comparative Study of Pd–Ni Bimetallic Catalysts Supported on UiO-66 and UiO-66-NH2 in Selective 1,3-Butadiene Hydrogenation. Catalysts, 12(5), 488*. [Link]
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ChemistryViews. (2024, January 5). Copper-Catalyzed Coupling of Alkylboronic Esters and Aliphatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction. Retrieved from [Link]
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Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Liu, Y., et al. (2022). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach. ACS Catalysis, 12(15), 9413–9420*. [Link]
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ResearchGate. (n.d.). C(sp2)-C(sp3) Cross-Coupling of Aryl Halides and Active C(sp3)-H Bonds via Dual Catalysis: Organic Photocatalysis/Nickel Redox Catalysis. Retrieved from [Link]
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Lovinger, G. J., & Morken, J. P. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Journal of the American Chemical Society, 145(5), 2898–2905*. [Link]
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White Rose Research Online. (n.d.). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. Retrieved from [Link]
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Woerly, E. M., & Rychnovsky, S. D. (2020). Copper-Catalyzed Oxidative Acetalization of Boronic Esters: An Umpolung Strategy for Cyclic Acetal Synthesis. The Journal of Organic Chemistry, 85(13), 8230–8239*. [Link]
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van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6435–6446*. [Link]
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Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411*. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963*. [Link]
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Zhang, L.-L., et al. (2024). Ni-catalyzed enantioconvergent deoxygenative reductive cross-coupling of unactivated alkyl alcohols and aryl bromides. Nature Communications, 15(1), 2261*. [Link]
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Proctor, D. J., & MacMillan, D. W. C. (2025). A Decarbonylative Approach to Alkylnickel Intermediates and C(sp3)–C(sp3) Bond Formation. Science, 389(6711), eadk8990*. [Link]
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Al-Zoubi, R. M., & Marion, O. (2011). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 76(11), 4574–4580*. [Link]
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Bakherad, M., et al. (2023). Stabilization of Palladium Nanoparticles in Fe3O4@Dopamine Cavities and Its Catalytic Performance in the Carbonylative Suzuki Cross-Coupling Reaction. Journal of Nanomaterials, 2023, 1-10. [Link]
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Baran, P. S., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(33), 9748-9752*. [Link]
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Govaerts, S., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(48), 15127-15131*. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, boronic acid derivatives, particularly pinacol esters, have emerged as versatile and widely used intermediates. This guide provides an in-depth technical comparison of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a representative alkoxy-substituted pinacol boronate, and its alternatives in key cross-coupling reactions. As Senior Application Scientists, our goal is to not only provide protocols but to instill a deeper understanding of the causality behind experimental choices and the critical role of spectroscopic validation in ensuring the integrity of your synthetic endeavors.
Introduction to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of boronic acid pinacol esters. These compounds are favored in organic synthesis due to their stability, ease of handling, and compatibility with a wide range of reaction conditions, making them superior in many aspects to their corresponding boronic acids which can be prone to dehydration and decomposition.[1] The title compound serves as a precursor for the transfer of a cyclohexyloxy group in various cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This functionality is of significant interest in medicinal chemistry and materials science, where the introduction of such bulky, lipophilic groups can modulate the pharmacological and physical properties of molecules.
Spectroscopic Validation of the Starting Material
Expected Spectroscopic Data for 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Multiplet for the cyclohexyl protons (δ 1.2-2.0 ppm), a distinct multiplet for the proton attached to the oxygen-bearing carbon of the cyclohexyl ring (δ ~3.8-4.2 ppm), and a sharp singlet for the twelve equivalent protons of the pinacol methyl groups (δ ~1.3 ppm). |
| ¹³C NMR | Resonances for the cyclohexyl carbons (δ ~24-35 ppm), a downfield signal for the oxygen-bearing cyclohexyl carbon (δ ~70-75 ppm), a signal for the quaternary carbons of the pinacol group (δ ~83 ppm), and a signal for the pinacol methyl carbons (δ ~25 ppm). |
| IR Spectroscopy | Strong C-O stretching bands in the region of 1300-1000 cm⁻¹, C-H stretching bands from the cyclohexyl and pinacol groups (~2850-2980 cm⁻¹), and a B-O stretching band (~1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₂₃BO₃). Fragmentation patterns would likely show the loss of the cyclohexyloxy group or parts of the pinacol moiety. |
This baseline spectroscopic data is the first checkpoint in a self-validating experimental workflow. Any deviation from these expected values warrants further investigation into the purity and identity of the starting material.
Application in Cross-Coupling Reactions: A Comparative Analysis
The utility of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is best demonstrated in its application in forming C-O and C-N bonds. Here, we compare its performance and validation in two pivotal reactions: the Suzuki-Miyaura and Chan-Lam couplings, alongside alternative methodologies.
Suzuki-Miyaura O-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its application has been extended to C-O coupling.[3] This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with an organohalide.
Reaction Scheme:
Caption: Generalized Suzuki-Miyaura O-Coupling Reaction.
Spectroscopic Validation of a Model Product: 4-Methoxyphenyl Cyclohexyl Ether
Let's consider the hypothetical Suzuki-Miyaura coupling of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoanisole.
| Spectroscopic Technique | Expected Key Features for 4-Methoxyphenyl Cyclohexyl Ether |
| ¹H NMR | Aromatic protons of the methoxyphenyl group appearing as two doublets (δ ~6.8-7.0 ppm), a singlet for the methoxy protons (δ ~3.8 ppm), a multiplet for the cyclohexyl proton attached to oxygen (δ ~4.2 ppm), and multiplets for the remaining cyclohexyl protons (δ ~1.2-2.0 ppm). |
| ¹³C NMR | Aromatic carbon signals (δ ~114-155 ppm), a signal for the methoxy carbon (δ ~55 ppm), a downfield signal for the oxygen-bearing cyclohexyl carbon (δ ~75 ppm), and signals for the other cyclohexyl carbons (δ ~24-33 ppm). |
| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and prominent C-O stretching bands (~1230 cm⁻¹ for aryl-alkyl ether). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the product's mass (C₁₃H₁₈O₂). |
Alternative Reagents and Comparative Performance:
| Reagent Class | Advantages | Disadvantages |
| Boronic Acids | Often more reactive than pinacol esters.[4] | Prone to dehydration to form boroxines, which can affect reaction stoichiometry and efficiency. Less stable and can be difficult to purify. |
| Trifluoroborates | Bench-stable, crystalline solids. Often show good reactivity. | May require specific reaction conditions for activation. |
| Ullmann Condensation | A classic method for C-O bond formation using copper catalysts.[5] | Often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[4] Substrate scope can be limited. |
The choice of reagent is a critical decision. While boronic acids may offer higher reactivity in some cases, the stability and ease of handling of pinacol esters like our title compound often make them the more practical choice in a drug development setting where reproducibility and scalability are paramount.
Chan-Lam O- and N-Arylation
The Chan-Lam coupling is a powerful copper-catalyzed method for forming C-O and C-N bonds.[6][7] It provides an alternative to palladium-catalyzed methods and often proceeds under milder, open-flask conditions.
Reaction Scheme:
Caption: Generalized Chan-Lam Cross-Coupling Reaction.
Spectroscopic Validation of a Model Product: N-(4-Methoxyphenyl)aniline
Let's consider the Chan-Lam N-arylation of aniline with a hypothetical 4-methoxyphenylboronic acid pinacol ester. The spectroscopic data for the product, 4-methoxy-N-phenylaniline, is well-documented.[8][9]
| Spectroscopic Technique | Key Features for 4-Methoxy-N-phenylaniline[8][9] |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.4 ppm, a singlet for the N-H proton (which may be broad and its position can vary), and a singlet for the methoxy protons at δ ~3.8 ppm. |
| ¹³C NMR | Aromatic carbon signals between δ 114-155 ppm and a signal for the methoxy carbon at δ ~55.8 ppm. |
| IR Spectroscopy | An N-H stretching band around 3400 cm⁻¹, aromatic C-H stretching (~3030 cm⁻¹), and C-N and C-O stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z 199, corresponding to the molecular weight of the product (C₁₃H₁₃NO). |
Comparative Analysis of O-Arylation Alternatives:
The Chan-Lam O-arylation provides a valuable alternative to the Suzuki-Miyaura coupling and the classical Ullmann condensation for the synthesis of diaryl ethers.
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Chan-Lam Coupling | Copper | Room temperature to moderate heating, often open to air. | Mild conditions, good functional group tolerance, often does not require an inert atmosphere. | Can be sensitive to the nature of the boronic acid and the nucleophile. |
| Ullmann Condensation | Copper | High temperatures (often >150 °C). | A well-established, traditional method. | Harsh conditions can limit functional group tolerance. Often requires stoichiometric copper.[4][5] |
| Buchwald-Hartwig Amination (for C-O) | Palladium | Inert atmosphere, specific ligands required. | Broad substrate scope and high efficiency. | Requires more expensive palladium catalysts and ligands, and strict inert atmosphere conditions. |
The choice between these methods will depend on the specific substrates, desired scale, and available resources. The milder conditions of the Chan-Lam coupling make it an attractive option, particularly in complex molecule synthesis.
Experimental Protocols
A self-validating system is one where the expected outcome of each step is clearly defined and verifiable. The following protocols are designed with this principle in mind.
General Procedure for Suzuki-Miyaura O-Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura O-coupling.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., dioxane/water mixture).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra to confirm the structure and purity of the product.
General Procedure for Chan-Lam O/N-Arylation
Caption: Experimental workflow for a typical Chan-Lam coupling.
Detailed Protocol:
-
To a round-bottom flask, add the boronic ester (1.2 mmol), the amine or phenol (1.0 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base if required (e.g., pyridine or Et₃N, 2.0 mmol).
-
Add the solvent (e.g., CH₂Cl₂ or THF).
-
Stir the reaction mixture at room temperature or with gentle heating, typically open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS to validate its structure.
Conclusion
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs are valuable reagents in modern organic synthesis. Their effective use, however, is contingent upon a rigorous and systematic approach to spectroscopic validation at every stage of the experimental process. By understanding the expected spectral features of the starting materials and products, and by carefully considering the advantages and disadvantages of alternative reagents and methodologies, researchers can build robust and reliable synthetic routes. This guide serves as a framework for not only executing these powerful cross-coupling reactions but for doing so with the scientific integrity and critical thinking that defines a Senior Application Scientist's approach to chemical synthesis.
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4-Methoxyphenol. PubChem. [Link]
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Reddy, A. S., et al. (2017). Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 15(4), 801-806. [Link]
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The Industrial Chemist's Compass: A Cost-Benefit Analysis of Pinacol Boronate Esters in Large-Scale Synthesis
A Senior Application Scientist's Guide to Navigating the Boron Landscape in Pharmaceutical and Fine Chemical Production
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, stability, and cost. In the realm of carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling, organoboron compounds are indispensable. This guide provides an in-depth cost-benefit analysis of using pinacol boronate esters (Bpin) on a large scale, comparing them with their main alternatives: boronic acids and N-methyliminodiacetic acid (MIDA) boronates.
The Boron Dilemma: Balancing Reactivity and Stability
The utility of organoboron reagents in cross-coupling reactions is undeniable. However, the inherent properties of the different classes of these reagents present a classic chemical conundrum: the trade-off between reactivity and stability. Boronic acids, while often highly reactive, are prone to decomposition through dehydration to form boroxines and protodeboronation, leading to inconsistencies in yield and purity, a significant concern in large-scale production.[1] This instability can also shorten their shelf-life, impacting inventory management and overall cost.[1]
To address these stability issues, boronic esters were developed. Among these, pinacol boronate esters have emerged as a dominant choice in organic synthesis due to a favorable combination of stability, reactivity, and relative ease of preparation.[1]
Pinacol Boronate Esters: The Industrial Workhorse
Pinacol boronate esters offer a compelling value proposition for large-scale synthesis, primarily centered around their enhanced stability and ease of handling.
Advantages of Pinacol Boronate Esters:
-
Enhanced Stability and Shelf-Life: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in pinacol esters protects the boron atom, making them significantly less susceptible to degradation compared to boronic acids.[1] This translates to a longer shelf-life, reducing the cost associated with reagent decomposition and allowing for more flexible inventory management in an industrial setting.[1]
-
Improved Handling Characteristics: Pinacol esters are generally less sensitive to air and moisture, simplifying weighing and transfer operations on a large scale.[1] Many are also solids or high-boiling liquids, which can be easier to handle than the often-hygroscopic and sometimes-amorphous boronic acids.
-
Cleaner Reactions and Higher Yields: The increased stability of pinacol esters often leads to cleaner reaction profiles with fewer byproducts, simplifying downstream processing and purification.[1] This can result in higher isolated yields of the desired product.
-
Compatibility with Chromatography: A significant advantage of pinacol esters is their stability towards column chromatography, which is a common purification technique in the pharmaceutical and fine chemical industries.[2] This allows for efficient removal of impurities, leading to higher purity final products.
Disadvantages and Cost Considerations:
-
Reduced Reactivity: The increased stability of pinacol esters comes at the cost of reduced reactivity compared to their corresponding boronic acids.[3][4] This may necessitate higher catalyst loadings, longer reaction times, or higher temperatures to achieve complete conversion, all of which have cost implications on an industrial scale.
-
Hydrolytic Instability: While more stable than boronic acids, pinacol esters are still susceptible to hydrolysis, especially under the basic conditions often employed in Suzuki-Miyaura reactions.[2] This can be a challenge during reaction work-up and purification, potentially leading to yield loss.
-
Additional Synthesis Step: The preparation of a pinacol boronate ester from a boronic acid introduces an additional step into the synthesis, which adds to the overall process time and cost. The cost of pinacol itself is a factor to consider in the overall economic evaluation.
Comparative Analysis: Pinacol Esters vs. The Alternatives
To provide a clear comparison, the following table summarizes the key performance indicators of pinacol boronate esters against boronic acids and MIDA boronates in the context of large-scale synthesis.
| Feature | Boronic Acids | Pinacol Boronate Esters (Bpin) | MIDA Boronate Esters |
| Stability/Shelf-Life | Low (prone to dehydration and protodeboronation) | High (less sensitive to air and moisture) | Very High (indefinitely stable on the benchtop)[5] |
| Handling | Can be challenging (hygroscopic, amorphous) | Generally straightforward (often crystalline solids or high-boiling liquids)[1] | Excellent (free-flowing crystalline solids)[5] |
| Reactivity | High | Moderate to High (generally less reactive than boronic acids)[3][4] | Low (requires deprotection before reaction) |
| Purification | Challenging (often requires derivatization or recrystallization) | Generally straightforward (stable to column chromatography)[2] | Excellent (easily purified by crystallization)[6] |
| Cost of Starting Material | Generally lower (base reagent) | Higher (requires pinacol and an additional synthesis step) | Higher (requires N-methyliminodiacetic acid and synthesis)[6][7] |
| Downstream Processing | Can be complex due to impurities from decomposition | Simplified due to cleaner reaction profiles | Simplified due to high purity of the starting material |
Experimental Protocols for Large-Scale Applications
The following protocols provide a general framework for the synthesis and application of pinacol boronate esters in a large-scale setting.
Protocol 1: Synthesis of an Aryl Pinacol Boronate Ester from a Boronic Acid
This protocol describes a common method for the esterification of a boronic acid with pinacol.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
